tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong bases and specific catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include large-scale reactions in specialized reactors, followed by purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while reduction could produce a fully saturated spirocyclic compound.
Scientific Research Applications
tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl 2,8-Diazaspiro[4.5]Decane-2-Carboxylate: Another spirocyclic compound with similar structural features.
3-Tert-Butyl-4-Hydroxy-1,4-Dihydropyrazolo[5,1-c][1,2,4]Triazole: A compound with a related pyrazole core.
Uniqueness
tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl spiro[4,5-dihydro-1H-cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-14(2,3)20-13(19)18-8-6-15(7-9-18)5-4-11-10-16-17-12(11)15/h10H,4-9H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHLVJMVSXWZQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC3=C2NN=C3)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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